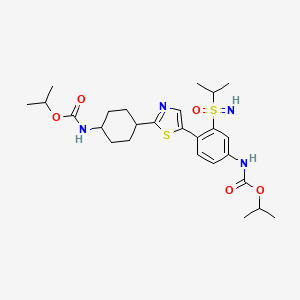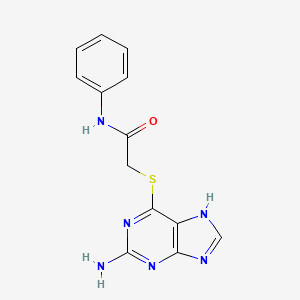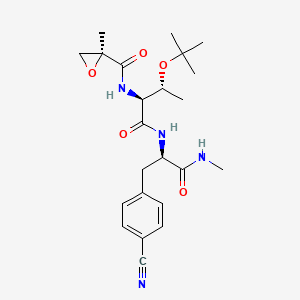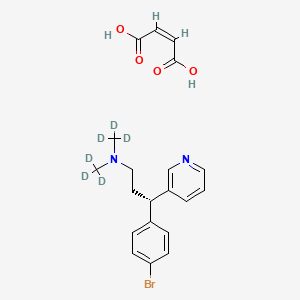
(S)-Brompheniramine-d6 (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine, an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold. The deuterium atoms in (S)-Brompheniramine-d6 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. The maleate salt form enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Brompheniramine-d6 (maleate) involves several steps:
Starting Material: The synthesis begins with the preparation of deuterated intermediates.
Bromination: The deuterated intermediate undergoes bromination to introduce the bromine atom.
Formation of Maleate Salt: The brominated intermediate is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (S)-Brompheniramine-d6 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled bromination and salt formation.
Purification: Employing crystallization and filtration techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards.
化学反応の分析
Types of Reactions
(S)-Brompheniramine-d6 (maleate) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to remove the bromine atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(S)-Brompheniramine-d6 (maleate) has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of brompheniramine.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to histamine receptors and allergic responses.
Industrial Applications: Utilized in the development of new antihistamine formulations and improving existing ones.
作用機序
(S)-Brompheniramine-d6 (maleate) exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding and causing allergic symptoms. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
類似化合物との比較
Similar Compounds
Chlorpheniramine: Another antihistamine with a similar structure and mechanism of action.
Dexchlorpheniramine: The dextrorotatory isomer of chlorpheniramine with enhanced potency.
Triprolidine: An antihistamine with a similar therapeutic use but different chemical structure.
Uniqueness
(S)-Brompheniramine-d6 (maleate) is unique due to the presence of deuterium atoms, which can provide valuable insights into the pharmacokinetics and metabolism of brompheniramine. This makes it a useful tool in research settings where understanding the detailed behavior of the compound is crucial.
特性
分子式 |
C20H23BrN2O4 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
(3S)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;5-3(6)1-2-4(7)8/h3-8,10,12,16H,9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1/i1D3,2D3; |
InChIキー |
VYQJTGFMCKAYQN-FJHMAUTRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
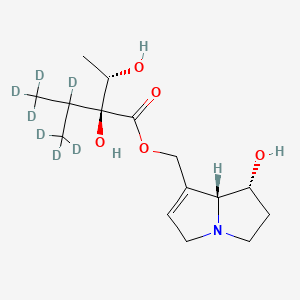
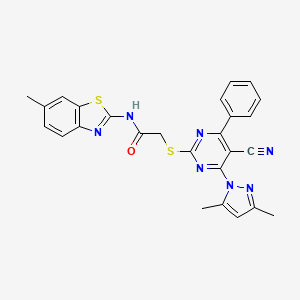
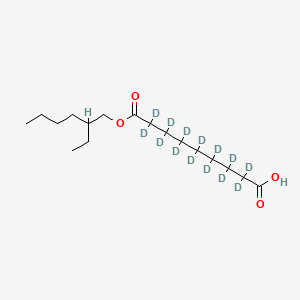
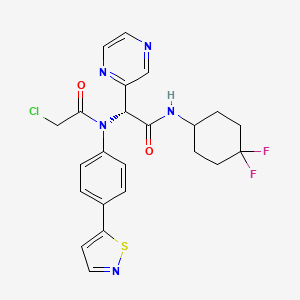
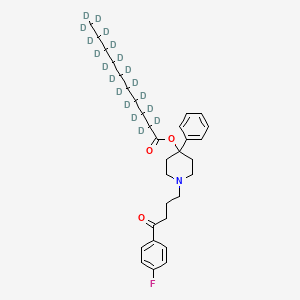




![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
